Lipophilicity Shift vs. Des-Methyl Analog
The 5-methyl substitution on the pyrazole ring of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 4394-27-8) confers a computed XLogP3 value of 1 [1], representing a 3-fold increase in predicted lipophilicity compared to the des-methyl analog 1-(2-furylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1), which exhibits an XLogP3/ACD LogP of 0.33 .
Δ ≈ +0.67 (approx. 3-fold increase)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 1-(2-furylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1): XLogP3/ACD LogP = 0.33 |
| Quantified Difference | Δ LogP ≈ +0.67 (approx. 3-fold increase) |
| Conditions | Computed property via XLogP3 algorithm (PubChem) and ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and volume of distribution; users developing cell-permeable probes or CNS-targeting agents would rationally select this compound over the less lipophilic analog.
- [1] PubChem. (2024). Computed XLogP3-AA value for CID 1080354. View Source
